molecular formula C10H11NO3 B2629157 Methyl 2-(4-carbamoylphenyl)acetate CAS No. 861545-78-0

Methyl 2-(4-carbamoylphenyl)acetate

Cat. No.: B2629157
CAS No.: 861545-78-0
M. Wt: 193.202
InChI Key: QJQPYNADVUEYDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-carbamoylphenyl)acetate is an organic compound with the molecular formula C10H11NO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a carbamoyl group at the para position and an ester group at the alpha position

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(4-carbamoylphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 4-carbamoylphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted esterification has also been explored to optimize reaction conditions and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-carbamoylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed.

Major Products Formed:

Scientific Research Applications

Methyl 2-(4-carbamoylphenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(4-carbamoylphenyl)acetate involves its interaction with specific molecular targets. In biological systems, the ester group can be hydrolyzed by esterases, releasing the active carboxylic acid derivative. This derivative can then interact with enzymes or receptors, modulating their activity. The carbamoyl group may also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

    Methyl 2-(4-aminophenyl)acetate: Similar structure but with an amine group instead of a carbamoyl group.

    Phenylacetic acid derivatives: Various derivatives with different substituents on the phenyl ring.

Uniqueness: Methyl 2-(4-carbamoylphenyl)acetate is unique due to the presence of both an ester and a carbamoyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in organic synthesis and potential pharmaceutical applications .

Properties

IUPAC Name

methyl 2-(4-carbamoylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-14-9(12)6-7-2-4-8(5-3-7)10(11)13/h2-5H,6H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQPYNADVUEYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.